![molecular formula C10H17NO3 B3388411 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 873458-57-2](/img/structure/B3388411.png)
4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid
Overview
Description
4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid, commonly known as DCC, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.24 g/mol. DCC has received attention due to its potential use in the pharmaceutical industry as a building block for drug synthesis.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis . It can be employed in the synthesis of a variety of other organic compounds, including esters, amides, anhydrides, and other derivatives .
Pharmaceutical Drug Synthesis
The compound can be used as a building block in the synthesis of various pharmaceutical drugs . Its specific role would depend on the particular drug being synthesized.
Perfume and Flavor Production
Due to its slight sour taste and mild odor, this compound can contribute to the overall profile of perfumes and flavors .
Agricultural Applications
In the agricultural sector, it can serve as a precursor for the production of specific types of pesticides .
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
properties
IUPAC Name |
4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSWPZWDUZTSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
873458-57-2 | |
Record name | 4-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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